

# Spectroscopic Data for 5-Phenyl-1-pentene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Phenyl-1-pentene

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-phenyl-1-pentene**, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

## Spectroscopic Data Summary

The spectroscopic data for **5-phenyl-1-pentene** are summarized in the tables below, providing a clear and concise reference for researchers.

### <sup>1</sup>H NMR (Proton NMR) Data

Table 1: <sup>1</sup>H NMR Chemical Shift and Multiplicity for **5-Phenyl-1-pentene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	m	5H	Ar-H
5.85	m	1H	=CH-
5.00	m	2H	H <sub>2</sub> C=
2.65	t	2H	Ar-CH <sub>2</sub> -
2.15	q	2H	=CH-CH <sub>2</sub> -
1.75	p	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## <sup>13</sup>C NMR (Carbon-13 NMR) Data

Table 2: <sup>13</sup>C NMR Chemical Shift for **5-Phenyl-1-pentene**

Chemical Shift ( $\delta$ ) ppm	Assignment
142.3	Ar-C (quaternary)
138.7	=CH-
128.4	Ar-CH
128.3	Ar-CH
125.7	Ar-CH
114.8	CH <sub>2</sub> =
35.8	Ar-CH <sub>2</sub> -
33.3	=CH-CH <sub>2</sub> -
31.1	Ar-CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

## IR (Infrared) Spectroscopy Data

Table 3: Significant IR Absorption Bands for **5-Phenyl-1-pentene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075	Medium	=C-H stretch (alkene)
3025	Medium	=C-H stretch (aromatic)
2930, 2855	Strong	C-H stretch (aliphatic)
1640	Medium	C=C stretch (alkene)
1605, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
990, 910	Strong	=C-H bend (alkene, out-of-plane)
745, 700	Strong	Ar-H bend (monosubstituted benzene)

Sample Preparation: Neat liquid

## Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for **5-Phenyl-1-pentene**

m/z	Relative Intensity (%)	Proposed Fragment
146	30	[M] <sup>+</sup> (Molecular Ion)
104	100	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene radical cation)
91	80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
41	45	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a standard NMR spectrometer.

- **Sample Preparation:** A small amount of **5-phenyl-1-pentene** (approximately 10-20 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher field) NMR spectrometer was used.
- **$^1\text{H}$  NMR Parameters:**
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $30^\circ$
  - Spectral width: -2 to 12 ppm
- **$^{13}\text{C}$  NMR Parameters:**
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 220 ppm
- **Data Processing:** The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the solvent peak (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A drop of neat **5-phenyl-1-pentene** was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
- Parameters:
  - Spectral range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16
- Data Processing: A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

## Mass Spectrometry

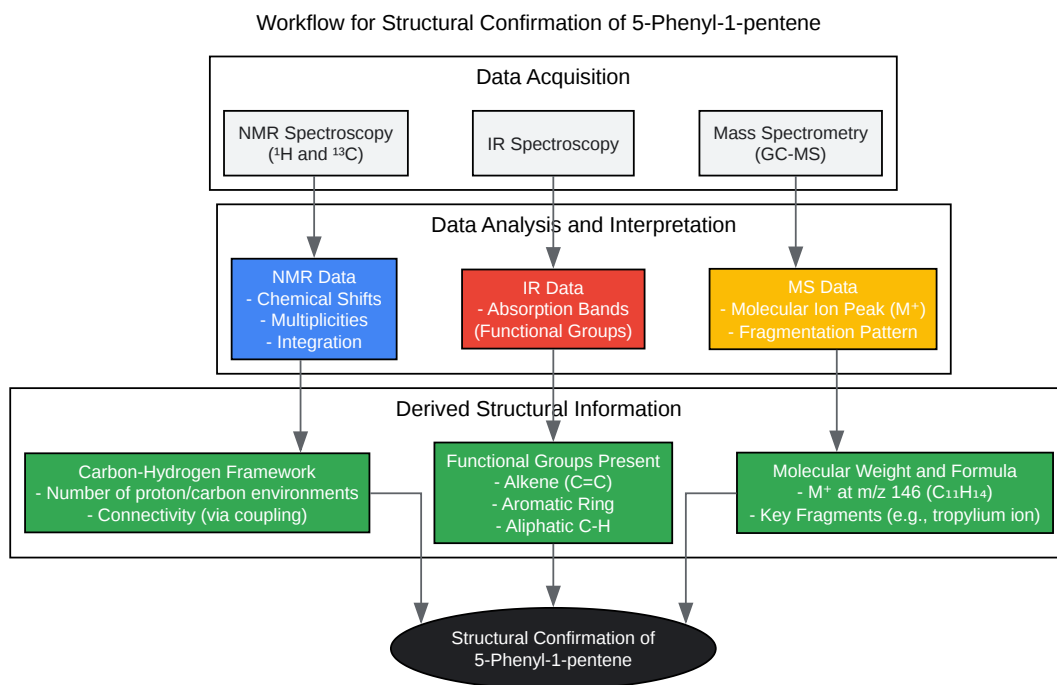
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Sample Preparation: A dilute solution of **5-phenyl-1-pentene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- Instrumentation: A GC-MS system comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
- Gas Chromatography (GC) Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).

- Carrier gas: Helium at a constant flow rate.
- Injector temperature: 250 °C.
- Oven temperature program: Initial temperature of 50 °C, ramped to 250 °C at a rate of 10 °C/min.
- Mass Spectrometry (MS) Conditions:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 40-400.
  - Ion source temperature: 230 °C.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **5-phenyl-1-pentene** was extracted and analyzed for its fragmentation pattern. The NIST Mass Spectral Library can be used for spectral matching and confirmation.[\[1\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **5-phenyl-1-pentene** using the combined spectroscopic data.



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Spectroscopic data workflow for **5-phenyl-1-pentene**.

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## References

- 1. (Pent-4-en-1-yl)benzene | C<sub>11</sub>H<sub>14</sub> | CID 517892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Phenyl-1-pentene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-nmr-ir-mass-spec]

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